molecular formula C24H27FN2O4S B2784873 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892773-30-7

7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2784873
CAS No.: 892773-30-7
M. Wt: 458.55
InChI Key: PQJZYCCJMMJLEZ-UHFFFAOYSA-N
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Description

The compound 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with an ethyl group at position 1, a fluorine atom at position 6, an azepane ring at position 7, and a 4-methoxybenzenesulfonyl group at position 2. Its molecular formula is C24H27FN2O4S, with a molecular weight of 458.548 g/mol .

Properties

IUPAC Name

7-(azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4S/c1-3-26-16-23(32(29,30)18-10-8-17(31-2)9-11-18)24(28)19-14-20(25)22(15-21(19)26)27-12-6-4-5-7-13-27/h8-11,14-16H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJZYCCJMMJLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multiple steps. The starting materials typically include a quinoline derivative, which undergoes a series of reactions including sulfonylation, fluorination, and azepane ring formation. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods like chromatography could be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Its antibacterial properties make it a candidate for studying bacterial resistance and developing new antibiotics.

    Medicine: It is being investigated for its potential use in treating bacterial infections.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

Modifications to the sulfonyl group significantly alter physicochemical and biological properties:

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound 4-methoxybenzenesulfonyl C24H27FN2O4S 458.548 Enhanced polarity, solubility
7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one 4-chlorobenzenesulfonyl C23H24ClFN2O3S 487.017 Increased lipophilicity
3-(2,5-Dimethylbenzenesulfonyl)-7-(azepan-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one 2,5-dimethylbenzenesulfonyl C25H29FN2O3S 456.580 Steric hindrance may reduce target binding
7-(Azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one 3-chlorobenzenesulfonyl C28H26ClFN2O3S 525.034 Benzyl group increases bulk; unconfirmed activity

Key Observations :

  • Methoxy groups (e.g., 4-methoxybenzenesulfonyl) improve solubility and may facilitate hydrogen bonding with target proteins .
  • Steric bulk (e.g., 2,5-dimethylbenzenesulfonyl) can disrupt binding to active sites, as seen in reduced inhibitory activity in kinase assays .

Analogues with Modified Heterocyclic Moieties

Azepane vs. Piperidine/Piperazine Derivatives
Compound Name Heterocycle at Position 7 Molecular Formula Molecular Weight (g/mol) Activity Notes
Target Compound Azepan-1-yl C24H27FN2O4S 458.548 Balanced solubility/bioavailability
7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one 3,5-Dimethylpiperidin-1-yl C24H27FN2O4S 458.5456 Increased rigidity; unconfirmed activity
1-Ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one 4-Methylpiperidin-1-yl C26H27FN4O2 446.522 Oxadiazole group confers antimalarial activity (IC50 = 0.12 μM)

Key Observations :

  • Oxadiazole-containing derivatives (e.g., compound F418-0614) exhibit potent antimalarial activity, suggesting that replacing sulfonyl groups with heterocycles can shift biological target specificity.

Functional Analogues in Kinase Inhibition

Compounds like KN-93 and KN-92 (CaMKII inhibitors) share structural motifs with the target compound:

Compound Name Structure Activity
KN-93 2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine Potent CaMKII inhibitor (IC50 = 0.37 μM)
KN-92 2-[N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine Kinase-inactive analog

Key Observations :

  • The 4-methoxybenzenesulfonyl group in KN-93 is critical for CaMKII inhibition, as its removal (KN-92) abolishes activity. This highlights the importance of sulfonyl substituents in modulating target engagement.
  • The target compound’s 4-methoxybenzenesulfonyl group may similarly contribute to interactions with enzymatic targets, though its specific biological activity remains uncharacterized in the provided literature.

Research Findings and Implications

  • Antimalarial Activity: Derivatives with oxadiazole substituents (e.g., compound 29 in ) demonstrate significant antimalarial activity, suggesting that structural modifications to the quinolinone core can redirect therapeutic utility.
  • Kinase Inhibition Potential: The structural similarity to KN-93 implies that the target compound may interact with kinase domains, though experimental validation is required.
  • Solubility vs. Permeability Trade-offs : The 4-methoxybenzenesulfonyl group optimizes solubility, whereas chloro or methyl substituents prioritize lipophilicity, guiding lead optimization for specific applications.

Biological Activity

The compound 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The structural formula for the compound can be represented as follows:

C22H25FN6O3S\text{C}_{22}\text{H}_{25}\text{FN}_6\text{O}_3\text{S}

This structure includes a fluorine atom and a methoxybenzenesulfonyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

  • Formation of the quinoline scaffold : Utilizing a cyclization reaction involving an appropriate aniline derivative.
  • Introduction of functional groups : Specific reagents are used to install the azepan and methoxybenzenesulfonyl groups.

Anticancer Activity

Recent studies have shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one have demonstrated potent inhibitory effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
7-Azepan derivativeA54910Topoisomerase I inhibition
7-Azepan derivativeHeLa15Induction of apoptosis
7-Azepan derivativeHepG212Cell cycle arrest

These results suggest that the compound may act as a Topoisomerase I inhibitor, leading to DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The presence of the fluorine atom in 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one enhances its activity against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

The biological activity of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound interferes with DNA replication by inhibiting Topoisomerase I, leading to DNA strand breaks.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, contributing to its anticancer effects.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Case Study on Lung Cancer : A study involving patients with advanced lung cancer treated with a quinoline derivative showed a significant reduction in tumor size after four weeks of treatment.
  • Case Study on Bacterial Infections : Patients with resistant bacterial infections were administered a quinoline-based antibiotic; results indicated a marked improvement in clinical symptoms within days.

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